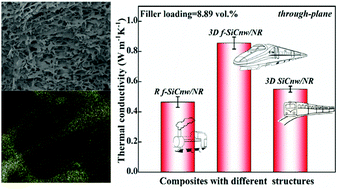Achieving significant thermal conductivity improvement via constructing vertically arranged and covalently bonded silicon carbide nanowires/natural rubber composites†
Journal of Materials Chemistry C Pub Date: 2021-05-07 DOI: 10.1039/D1TC00659B
Abstract
With the development of electronic devices, it is becoming increasingly important for thermal interface materials (TIMs) to efficiently and quickly remove the heat generated. However, due to the high thermal resistance of the interface between fillers as well as filler and matrix, this seriously affects the transfer of phonons at the interface. Herein, silicon carbide nanowires (SiCnw) were bonded to rubber with a strong interaction force by grafting small molecular functional groups on the surface of SiCnw, which could serve as a phonon expressway. Secondly, a three-dimensional (3D) functional SiCnw/natural rubber (3D f-SiCnw/NR) TIM with a highly oriented and interconnected thermal conductive network was successfully prepared through the freeze-casting method. The thermal conductivity of the composites could reach 0.856 W m−1 K−1 when the filler content was 8.89 vol%. Meanwhile, the excellent heat transfer ability, wonderful electrical insulation performance and good mechanical properties provided better reliability for the application of f-SiCnw/NR composites in thermal management. It is more valuable that this strategy provides a powerful way to prepare high performance rubber-based thermal-management materials.


Recommended Literature
- [1] Dynamical conductivity of gated AA-stacking multilayer graphene with spin–orbital coupling
- [2] Fermentation of pigment-extracted microalgal residue using yeast cell-surface display: direct high-density ethanol production with competitive life cycle impacts†
- [3] Inorganic chemistry
- [4] A new family of ionic liquids based on N,N-dialkyl-3-azabicyclo[3.2.2]nonanium cations: organic plastic crystal behaviour and highly reversible lithium metal electrodeposition†
- [5] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [6] Improving the performance of silicon monoxide anodes via tuning a multiple pre-doping system: a first-principles study†
- [7] Photophysical, photochemical and antibacterial photosensitizing properties of a novel octacationic Zn(ii)-phthalocyanine
- [8] Photochemistry in a capsule: controlling excited state dynamics via confinement
- [9] Hierarchical NiMoO4@Co3V2O8 hybrid nanorod/nanosphere clusters as advanced electrodes for high-performance electrochemical energy storage†
- [10] Wave function analyses of scandium-doped aluminium clusters, AlnSc (n = 1–24), and their CO2 fixation abilities†










